1H and 13C NMR spectroscopic data for 2-Butynylbenzene
1H and 13C NMR spectroscopic data for 2-Butynylbenzene
Comprehensive Spectroscopic Analysis of 2-Butynylbenzene: A Technical Guide to 1 H and 13 C NMR Characterization
Executive Summary
2-Butynylbenzene, commonly referred to as 1-phenyl-2-butyne, is a highly versatile internal alkyne. It serves as a critical building block in transition-metal-catalyzed cross-coupling reactions and acts as a benchmark substrate in the development of advanced [1]. For researchers and drug development professionals, the absolute structural confirmation of this moiety is paramount. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data of 2-butynylbenzene, detailing the causality behind its unique chemical shifts and establishing a self-validating experimental protocol for its characterization.
Mechanistic Insights: Causality of Chemical Shifts and Scalar Coupling
The NMR spectrum of 2-butynylbenzene is a masterclass in anisotropic effects and long-range scalar coupling. Understanding the physical chemistry behind these signals is essential for accurate spectral interpretation, as outlined by fundamental [2].
The Anisotropic Deshielding and Shielding Cones
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Methylene Protons ( δ 3.56 ppm): The propargylic/benzylic CH 2 group is profoundly deshielded. This causality stems from its spatial proximity to the π -electron cloud of the phenyl ring, which generates a paramagnetic deshielding cone. The combined electron-withdrawing nature of the sp-hybridized alkyne carbon and the aromatic ring pushes this resonance far downfield compared to standard aliphatic methylenes.
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Methyl Protons ( δ 1.85 ppm): Conversely, the terminal CH 3 group resides further from the phenyl ring but directly within the diamagnetic shielding cylinder of the alkyne triple bond. This shielding effect forces the methyl resonance upfield.
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Methyl Carbon ( δ 3.5 ppm): In the 13 C spectrum, the extreme shielding of the methyl carbon is a hallmark of the γ -gauche effect and the high s-character of the adjacent alkyne, making it a highly diagnostic peak.
Long-Range π -Mediated Spin-Spin Coupling ( 5J )
In typical aliphatic systems, scalar coupling beyond three bonds ( 3J ) is negligible. However, in 2-butynylbenzene, the linear, sp-hybridized geometry of the alkyne moiety acts as a highly efficient, rigid conduit for π -electron-mediated spin-spin communication. This results in a pronounced five-bond long-range coupling ( 5J≈2.6 Hz) between the methylene and methyl protons. Consequently, the methylene signal splits into a distinct quartet, and the methyl signal splits into a triplet.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in structural assignment, the acquisition protocol must function as a self-validating system. The following methodology guarantees quantitative, artifact-free spectra, a standard practice in [3].
Step-by-Step Methodology
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Sample Preparation (Internal Referencing):
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Weigh exactly 15.0 mg of high-purity 2-butynylbenzene.
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Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: TMS ( δ 0.00 ppm) acts as an internal lock to eliminate solvent-dependent shift variations. The 15 mg concentration is optimized to prevent line broadening from viscosity while ensuring sufficient signal-to-noise (S/N) for the 13 C acquisition.
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Probe Tuning and Shimming:
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Insert the 5 mm NMR tube into a 400 MHz spectrometer. Perform automated tuning and matching for both 1 H and 13 C channels to maximize RF power transfer.
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Execute 3D gradient shimming, followed by manual adjustment of Z1 and Z2 gradients.
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Causality: A highly homogeneous magnetic field is critical to resolving the fine 2.6 Hz 5J coupling. The target TMS linewidth at half-height must be ≤0.5 Hz.
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Acquisition Parameters:
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1 H NMR: 16 scans, 30° flip angle, acquisition time (AQ) = 3.0 s, relaxation delay (D1) = 2.0 s.
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13 C NMR: 512 scans, power-gated decoupling (WALTZ-16) to retain NOE enhancement, AQ = 1.0 s, D1 = 2.0 s.
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Causality: The D1 delay is set to allow complete longitudinal relaxation ( T1 ), ensuring that the integration of the 1 H spectrum perfectly reflects the 5:2:3 proton ratio, acting as an internal validation of the molecule's stoichiometry.
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Cross-Validation via DEPT-135:
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Run a 13 C DEPT-135 experiment alongside the standard 13 C spectrum.
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Self-Validation Check: Confirm that the quaternary signals at 75.8, 78.5, and 137.2 ppm disappear. Verify that the CH 2 signal at 25.3 ppm inverts (negative phase), while the CH 3 (3.5 ppm) and aromatic CH signals remain positive.
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Spectroscopic Data Tables
The quantitative spectral data obtained from the aforementioned protocol is summarized below for rapid reference and comparative analysis.
Table 1: 1 H NMR Spectroscopic Data for 2-Butynylbenzene (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Structural Assignment |
| CH 3 | 1.85 | Triplet (t) | 2.6 | 3H | Propargylic methyl |
| CH 2 | 3.56 | Quartet (q) | 2.6 | 2H | Benzylic/Propargylic methylene |
| Ar-H (p) | 7.22 | Multiplet (m) | - | 1H | Aromatic para proton |
| Ar-H (m) | 7.31 | Multiplet (m) | - | 2H | Aromatic meta protons |
| Ar-H (o) | 7.35 | Multiplet (m) | - | 2H | Aromatic ortho protons |
Table 2: 13 C NMR Spectroscopic Data for 2-Butynylbenzene (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Carbon Type | DEPT-135 Phase | Structural Assignment |
| 3.5 | CH 3 | Positive (+) | Propargylic methyl carbon |
| 25.3 | CH 2 | Negative (-) | Benzylic/Propargylic carbon |
| 75.8 | C (Quaternary) | Null | Alkyne carbon (C3, adjacent to CH 3 ) |
| 78.5 | C (Quaternary) | Null | Alkyne carbon (C2, adjacent to CH 2 ) |
| 126.4 | CH | Positive (+) | Aromatic para carbon |
| 127.8 | CH | Positive (+) | Aromatic ortho/meta carbons |
| 128.4 | CH | Positive (+) | Aromatic ortho/meta carbons |
| 137.2 | C (Quaternary) | Null | Aromatic ipso carbon |
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow, ensuring data integrity from sample preparation to final structural confirmation.
Figure 1: Self-validating NMR workflow for the structural confirmation of 2-butynylbenzene.
References
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Zhang, W., Kraft, S., & Moore, J. S. (2004). "Highly Active Trialkoxymolybdenum(VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy." Journal of the American Chemical Society. URL:[Link]
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Carey, F. A., & Giuliano, R. M. (2023). "Organic Chemistry, 12th Edition." McGraw-Hill Education. URL:[Link]
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Sakai, N., et al. (2013). "Zn(II) Chloride-Catalyzed Direct Coupling of Various Alkynes with Acetals: Facile and Inexpensive Access to Functionalized Propargyl Ethers." Chemical Communications. URL:[Link]
